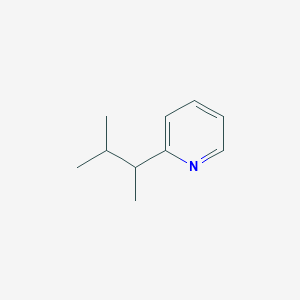

2-(3-Methylbutan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

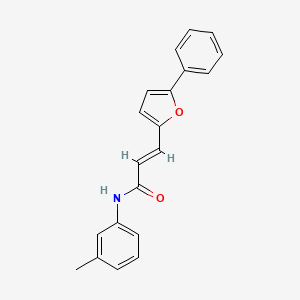

“2-(3-Methylbutan-2-yl)pyridine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C10H15N .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could include “2-(3-Methylbutan-2-yl)pyridine”, has been achieved using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions involved progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis

The molecular structure of “2-(3-Methylbutan-2-yl)pyridine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H15N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,6-7H2,1-2H3 .Aplicaciones Científicas De Investigación

2,6-Bis(pyrazolyl)pyridine Derivatives Synthesis

2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been synthesized and utilized as ligands, showing advantages and disadvantages compared to widely investigated terpyridines. Their synthesis and complex chemistry, including luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, have been reviewed and highlighted (Halcrow, 2005).

Organic Synthesis and Catalysis

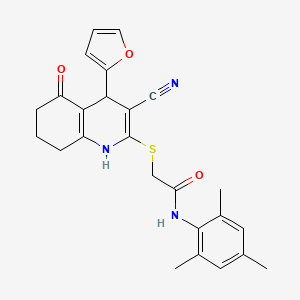

Imidazo[1,5-a]pyridin-3-ylidene/Thioether Mixed C/S Ligands

Chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains were synthesized, showing promising results in asymmetric allylic alkylations catalyzed by Pd complexes. The nature of the heterocycle significantly influenced the asymmetric induction, demonstrating the potential for further research in organic synthesis and catalysis (Roseblade et al., 2007).

Material Science and Optoelectronics

Efficiency Electroluminescence of Orange-Red Iridium(III) Complexes

The synthesis of pyrazol-pyridine ligands was used for orange-red iridium (III) complexes, showcasing high photoluminescent emissions and excellent performance in OLED devices. The modification of ancillary ligands significantly improved the efficiency, highlighting the potential applications of these complexes in optoelectronics and material science (Su et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methylbutan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHKZSPESVTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)

![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)

![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)